molecular formula C16H24N2O B6968130 N-cyclopropyl-4,4-dimethyl-N-(pyridin-4-ylmethyl)pentanamide

N-cyclopropyl-4,4-dimethyl-N-(pyridin-4-ylmethyl)pentanamide

Cat. No.: B6968130
M. Wt: 260.37 g/mol
InChI Key: MCCBJRBSLSCSSH-UHFFFAOYSA-N
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Description

N-cyclopropyl-4,4-dimethyl-N-(pyridin-4-ylmethyl)pentanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4,4-dimethyl-N-(pyridin-4-ylmethyl)pentanamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be added via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4,4-dimethyl-N-(pyridin-4-ylmethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

N-cyclopropyl-4,4-dimethyl-N-(pyridin-4-ylmethyl)pentanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-cyclopropyl-4,4-dimethyl-N-(pyridin-4-ylmethyl)pentanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diphenyl-4-(pyridin-4-yl)benzenamine
  • N-(pyridin-4-yl)pyridin-4-amine
  • N,4-dimethyl-N-phenylbenzenesulfonamide

Uniqueness

N-cyclopropyl-4,4-dimethyl-N-(pyridin-4-ylmethyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective or versatile.

Properties

IUPAC Name

N-cyclopropyl-4,4-dimethyl-N-(pyridin-4-ylmethyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-16(2,3)9-6-15(19)18(14-4-5-14)12-13-7-10-17-11-8-13/h7-8,10-11,14H,4-6,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCBJRBSLSCSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(=O)N(CC1=CC=NC=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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